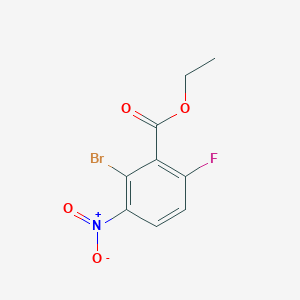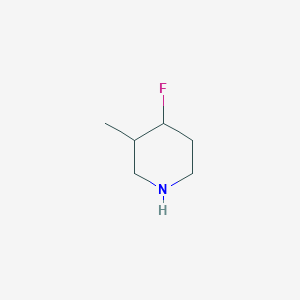
Ethyl 2-bromo-6-fluoro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-6-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H7BrFNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and nitro groups, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-6-fluoro-3-nitrobenzoate can be synthesized through a multi-step process involving the following steps:
Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide (NBS).
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-6-fluoro-3-nitrobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of ethyl 2-amino-6-fluoro-3-nitrobenzoate.
Hydrolysis: Formation of 2-bromo-6-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-6-fluoro-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential anti-inflammatory and anticancer properties.
Material Science: It is used in the preparation of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-6-fluoro-3-nitrobenzoate depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Comparison with Similar Compounds
Ethyl 2-bromo-6-fluoro-3-nitrobenzoate can be compared with similar compounds such as:
Ethyl 2-bromo-3-fluoro-6-nitrobenzoate: Similar structure but with different positions of the substituents.
Methyl 2-fluoro-3-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
These comparisons highlight the unique reactivity and applications of this compound due to the specific arrangement of its substituents.
Properties
IUPAC Name |
ethyl 2-bromo-6-fluoro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO4/c1-2-16-9(13)7-5(11)3-4-6(8(7)10)12(14)15/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDWTAOQHHVZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-8-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13019441.png)





![tert-butyl N-[3-oxo-3-(piperazin-1-yl)propyl]carbamate](/img/structure/B13019479.png)






![1,1-Difluoro-3-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13019509.png)
